molecular formula C18H15N3O4S B2500061 Benzyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetate CAS No. 1021026-26-5

Benzyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetate

Cat. No.: B2500061
CAS No.: 1021026-26-5
M. Wt: 369.4
InChI Key: NWUJDXCWAAYLMZ-UHFFFAOYSA-N
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Description

Benzyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetate is a complex organic compound that features a furan ring, a pyridazine ring, and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetate typically involves multiple steps. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving microwave irradiation to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of nitro groups results in amines.

Scientific Research Applications

Benzyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetate involves its interaction with specific molecular targets. The furan ring is known to interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects . Additionally, the compound may interact with cellular pathways involved in inflammation and cancer, though the exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetate is unique due to its combination of a furan ring, a pyridazine ring, and a benzyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

benzyl 2-[6-(furan-2-carbonylamino)pyridazin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c22-17(25-11-13-5-2-1-3-6-13)12-26-16-9-8-15(20-21-16)19-18(23)14-7-4-10-24-14/h1-10H,11-12H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUJDXCWAAYLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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